2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
CAS No.: 895456-89-0
Cat. No.: VC7030777
Molecular Formula: C16H13ClN2O3S2
Molecular Weight: 380.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895456-89-0 |
|---|---|
| Molecular Formula | C16H13ClN2O3S2 |
| Molecular Weight | 380.86 |
| IUPAC Name | 2-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide |
| Standard InChI | InChI=1S/C16H13ClN2O3S2/c1-10-18-14-7-4-12(8-15(14)23-10)19-16(20)9-24(21,22)13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20) |
| Standard InChI Key | JXBPLJJEVBQBJN-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Synthesis and Preparation
The synthesis of compounds with similar structures often involves the reaction of a benzothiazole derivative with a chlorobenzenesulfonyl chloride in the presence of a base. The process requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Biological Activity and Applications
While specific biological activity data for 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide are not available, compounds with similar structures have shown potential in medicinal chemistry. Sulfonamides, in general, are known for their antibacterial, antifungal, and anticancer properties.
Related Compounds
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N-(4-Chlorobenzenesulfonyl)-2-methylbenzamide: This compound features a chlorobenzenesulfonyl group attached to a benzamide moiety. It has a molecular weight of 309.8 g/mol and is classified under various identifiers such as CHEMBL187769 .
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3-(4-Chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide: This compound includes a chlorobenzenesulfonyl group linked to a benzothiazole moiety through a propanamide chain. It is known for its potential biological activity and applications in pharmaceutical development.
Research Findings
Research on similar compounds highlights the importance of structural studies in understanding biological activity. For instance, structural studies on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides have provided insights into their molecular interactions and potential applications .
Data Table: Related Compounds
| Compound Name | Molecular Formula | Biological Activity/Application |
|---|---|---|
| N-(4-Chlorobenzenesulfonyl)-2-methylbenzamide | C14H12ClNO3S | Potential medicinal applications |
| 3-(4-Chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | Not specified | Pharmaceutical development, potential biological activity |
| N-(1,3-Benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides | Not specified | Structural studies for molecular interactions |
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